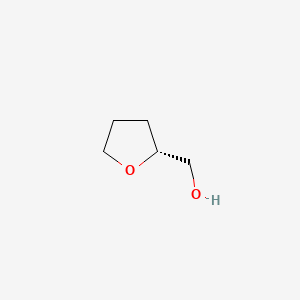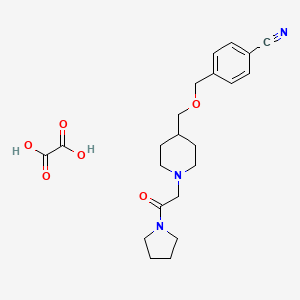
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
High-Performance Liquid Chromatography in Analytical Chemistry
A study by Krause (1981) detailed the determination of a new anti-inflammatory substance related to the chemical family of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide in plasma and urine using high-performance liquid chromatography. The research focused on comparing ultraviolet and electrochemical detection modes, emphasizing the oxidation mechanism within the molecule. This study contributes to analytical chemistry by providing a method for measuring plasma levels and urinary excretion of specific compounds after administration (Krause, 1981).
Antimalarial Applications
Research by DeGowin et al. (1966) investigated the effectiveness of diaphenylsulfone against chloroquine-resistant Plasmodium falciparum strains. The study highlighted the potential of sulfonamides in treating resistant malaria strains, showing blood schizontocidal activity against specific resistant strains. This sheds light on the therapeutic applications of sulfonamides in addressing challenges posed by drug-resistant malaria (DeGowin, Eppes, Carson, & Powell, 1966).
Immunology and Allergy Research
Meekins, Sullivan, and Gruchalla (1994) conducted immunochemical analysis to identify sulfamethoxazole-substituted human serum proteins, offering insights into drug allergy mechanisms. The study provides evidence of selective haptenation of serum proteins by sulfamethoxazole, contributing to the understanding of drug-induced hypersensitivity reactions (Meekins, Sullivan, & Gruchalla, 1994).
Antifungal Activity
A study on the antimycotic sertaconazole's therapeutic efficacy and safety in the treatment of Pityriasis versicolor by Nasarre et al. (1992) evaluated its effectiveness in a clinical trial. The research confirmed sertaconazole's high antifungal activity and safety, marking an advancement in topical therapy for fungal diseases (Nasarre, Umbert, Herrero, Roset, Márquez, Torres, & Ortiz, 1992).
Cardiovascular Research
Ruffmann, Mehmel, and Kübler (1981) investigated the positive inotropic substance AR-L 115 BS, observing improvements in left ventricular function in patients suspected of having coronary heart disease. This study contributes to cardiovascular research by demonstrating the potential use of certain sulfonamides in treating cardiac insufficiency (Ruffmann, Mehmel, & Kübler, 1981).
Eigenschaften
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3S2/c1-15-6-11(13-7-15)20(16,17)14-5-8(18-2)9-3-4-10(12)19-9/h3-4,6-8,14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCLZOGIWBDUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

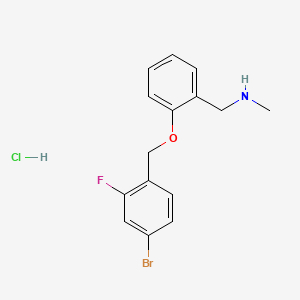
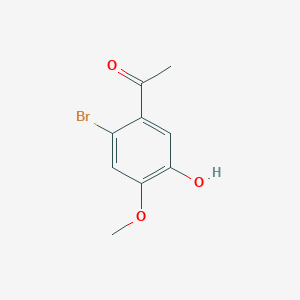
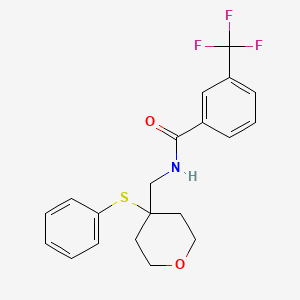
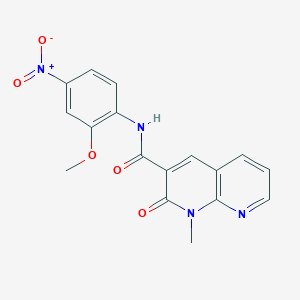
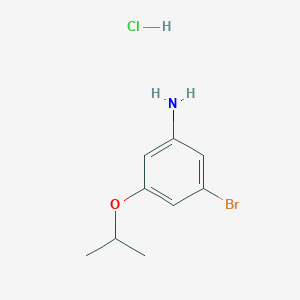
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2664693.png)
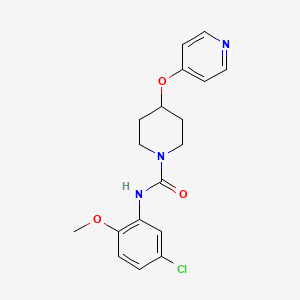

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2664696.png)
